molecular formula C10H12ClN5O3 B559659 5'-Chloro-5'-deoxyadenosine CAS No. 892-48-8

5'-Chloro-5'-deoxyadenosine

Cat. No. B559659
CAS RN: 892-48-8
M. Wt: 285.69 g/mol
InChI Key: IYSNPOMTKFZDHZ-KQYNXXCUSA-N
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Description

5’-Chloro-5’-deoxyadenosine is a nucleoside analog . It is used as a substrate in polyketide biosynthesis and is an intermediate in the synthesis of 5’-Deoxy-5’- (methylthio)adenosine . This compound is used to study the specificity and kinetics of 5’-methylthioadenosinephosphorylase (MTAP), a tumor suppressor gene expressed enzyme that supports the S-adenosylmethionine (AdoMet) and methionine salvage pathways .


Synthesis Analysis

The synthesis of 5’-Chloro-5’-deoxyadenosine involves the chlorination of adenosine with thionyl chloride . The resulting 5’-chloro-5’-deoxyadenosine is then reacted with aqueous methylmercaptide anion to yield 5’-deoxy-5’-methylthioadenosine . This compound is then subjected to hydrogenolysis over Raney nickel in water to produce 5’-deoxyadenosine .


Molecular Structure Analysis

The molecular formula of 5’-Chloro-5’-deoxyadenosine is C10H12ClN5O3 . The IUPAC name is (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol . The InChIKey is IYSNPOMTKFZDHZ-KQYNXXCUSA-N .


Chemical Reactions Analysis

5’-Chloro-5’-deoxyadenosine can be converted to 5’-deoxy-5’-methylthioadenosine in a reaction catalyzed by a SAM-dependent chlorinase . Through a 7-step route, 5’-chloro-5’-deoxyadenosine can be converted to chloroethylmalonyl-CoA, which has been shown to be involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica .


Physical And Chemical Properties Analysis

The molecular weight of 5’-Chloro-5’-deoxyadenosine is 285.69 g/mol . The compound is an off-white solid with a melting point of 78-85 °C . It is slightly soluble in DMSO and water when heated .

Scientific Research Applications

5’-Chloro-5’-deoxyadenosine: A Comprehensive Analysis

Enzyme Substrate for Specificity Probing: 5’-Chloro-5’-deoxyadenosine (5’-ClDA) serves as a crucial substrate for studying the specificity of fluorinase enzymes. Modifications in the enzyme’s active site can enhance its activity towards 5’-ClDA analogs, providing insights into enzyme-substrate interactions and potential biotechnological applications .

Biosynthesis Pathway Component: This compound is a key intermediate in the biosynthesis pathway of marizomib, a proteasome inhibitor used in cancer therapy. It is converted from S-adenosyl-L-methionine (SAM) through a chlorinase-catalyzed reaction and further processed into chloroethylmalonyl-CoA .

Radiosynthesis of Diagnostic Agents: Evolved variants of fluorinase enzymes have been applied to the radiosynthesis of 5’-[18F]FDA, a diagnostic agent, with 5’-ClDA being a precursor. This process has shown improved radiochemical conversion rates, indicating its significance in medical imaging and diagnostics .

Safety And Hazards

5’-Chloro-5’-deoxyadenosine is classified as Acute toxicity, Oral (Category 3), H301 . It is toxic if swallowed . The safety data sheet advises to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a poison center or doctor immediately if swallowed .

properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSNPOMTKFZDHZ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875948
Record name 5'-CHLORO-5'-DEOXYADENOSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chloro-5'-deoxyadenosine

CAS RN

892-48-8
Record name 5′-Chloro-5′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Chloro-5'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-CHLORO-5'-DEOXYADENOSINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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